molecular formula C15H14N2O3S B5746140 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide

Cat. No. B5746140
M. Wt: 302.4 g/mol
InChI Key: IZLOZGRQFRNQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CA-4 or Combretastatin A-4, is a synthetic compound that belongs to the family of combretastatins. It was first isolated from the South African tree Combretum caffrum and has since been studied for its potential use in cancer treatment. CA-4 has been shown to have anti-tumor activity by disrupting the formation of blood vessels that supply tumors, leading to their starvation and eventual death.

Mechanism of Action

The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide involves its ability to disrupt the formation of blood vessels that supply tumors. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide binds to the protein tubulin, which is involved in the formation of microtubules. Microtubules are essential for the formation of blood vessels that supply tumors. By disrupting the formation of microtubules, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide prevents the formation of blood vessels, leading to the starvation and eventual death of the tumor.
Biochemical and Physiological Effects:
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. In addition, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments include its ability to disrupt the formation of blood vessels that supply tumors, leading to their starvation and eventual death. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs. However, the limitations of using N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments include its low yield and complex synthesis process.

Future Directions

There are several future directions for the study of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the synergistic effects of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide with other anti-cancer drugs. Additionally, the study of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide in combination with immunotherapy is an area of future research. Finally, the development of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide analogs with improved pharmacological properties is an area of future research.

Synthesis Methods

The synthesis of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide is a complex process that involves several steps. The first step is the synthesis of the key intermediate, 3,4,5-trimethoxybenzaldehyde, which is then used to synthesize the final product. The process involves several chemical reactions including condensation, reduction, and cyclization. The final product is obtained in a yield of approximately 20%.

Scientific Research Applications

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types including breast, lung, and prostate cancer. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide works by disrupting the formation of blood vessels that supply tumors, leading to their starvation and eventual death. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.

properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-11-8-6-10(7-9-11)14(19)17-15(21)16-12-4-2-3-5-13(12)18/h2-9,18H,1H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLOZGRQFRNQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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